Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2

Proteomics Gel Electrophoresis Fluorescent Protein Staining

Researchers relying on EDC/NHS activation for Ru labeling face inconsistent coupling yields and hydrolytic degradation of the active ester. Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 solves this with a pre-installed NHS ester that reacts directly with primary amines under mild aqueous conditions, eliminating in situ activation and reducing side reactions. • 80 pg detection limit in protein gel staining, outperforming SYPRO Ruby; compatible with MALDI-TOF. • 682 ns luminescence lifetime enables time-gated background suppression for homogeneous assays. • Efficient ECL with tripropylamine co-reactant for high-sensitivity immunoassays. • Long-term stability at -20°C; shipped under blue ice.

Molecular Formula C36H29F12N7O4P2Ru
Molecular Weight 1014.7 g/mol
Cat. No. B7803107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRu(bpy)2(mcbpy-O-Su-ester)(PF6)2
Molecular FormulaC36H29F12N7O4P2Ru
Molecular Weight1014.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
InChIInChI=1S/C16H13N3O4.2C10H8N2.2F6P.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h4-9H,2-3H2,1H3;2*1-8H;;;/q;;;2*-1;+2
InChIKeyUQJZJWDQEYXDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2: Pre-Activated Ruthenium Complex


The compound (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate, commonly abbreviated as Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 or Ru-NHS ester, is a heteroleptic ruthenium(II) polypyridyl complex functionalized with an activated N-hydroxysuccinimidyl (NHS) ester group. It comprises two 2,2′-bipyridine (bpy) ancillary ligands, one 4′-methyl-4-carboxy-2,2′-bipyridine (mcbpy) ligand esterified with NHS, and two hexafluorophosphate counterions [1]. The NHS ester moiety enables covalent conjugation to primary amines on biomolecules (e.g., lysine residues of proteins, amino-modified oligonucleotides) under mild aqueous conditions, while the ruthenium(II) center imparts long-lived luminescence, reversible electrochemistry, and efficient electrogenerated chemiluminescence (ECL) properties that are foundational to its utility in bioassays and imaging [2].

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 vs. Generic Ru Complexes


Despite a superficial resemblance to other ruthenium(II) tris-bipyridine complexes (e.g., [Ru(bpy)3]2+) or carboxylated derivatives (e.g., Ru(bpy)2(dcbpy)), Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 is not interchangeable with these analogs in bioconjugation workflows. The pre-installed NHS ester eliminates the need for in situ activation via carbodiimide chemistry (e.g., EDC/NHS), which is required for Ru(bpy)2(dcbpy). This distinction translates to higher labeling reproducibility and reduced hydrolytic side reactions during protein modification [1]. Furthermore, the presence of the 4′-methyl substituent on the mcbpy ligand fine-tunes the photophysical properties of the Ru(II) center—including luminescence lifetime, emission quantum yield, and ECL efficiency—relative to unsubstituted or symmetrically functionalized bipyridine complexes [2]. Substituting a generic [Ru(bpy)3]2+ salt or an inactivated carboxylate precursor would thus compromise both the quantitative performance and the ease of use of the intended assay or detection system, as detailed in the evidence below.

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 Performance Evidence


Protein Gel Staining Sensitivity vs. SYPRO Ruby

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2, applied as a post-electrophoretic covalent stain, demonstrates a lower protein detection limit (80 pg per well) compared to the commercial benchmark SYPRO Ruby [1]. In 2D gel electrophoresis separations of human colon carcinoma cell lysates, the ruthenium stain detected a higher number of protein spots than SYPRO Ruby, Colloidal Coomassie Brilliant Blue (CBB), and Deep Purple stains [1]. The dynamic range is comparable to SYPRO Ruby, spanning three to four orders of magnitude, although the ruthenium stain exhibits a logarithmic, rather than linear, dependence on protein quantity [1].

Proteomics Gel Electrophoresis Fluorescent Protein Staining

Extended Fluorescence Lifetime vs. dcbpy Complex

The 4′-methyl substitution on the mcbpy ligand of Ru(bpy)2(mcbpy)-PE lengthens its excited-state lifetime relative to the unsubstituted dicarboxy analog. In DPPG lipid vesicles at 2°C, the fluorescence lifetime of Ru(bpy)2(mcbpy)-PE is 682 ns, which is 66 ns longer than that of Ru(bpy)2(dcbpy)-PE (616 ns) under identical conditions [1]. This trend persists across a physiological temperature range (e.g., 518 ns vs. 487 ns at 20°C; 357 ns vs. 405 ns at 53°C) [1].

Time-Resolved Fluorescence Fluorescence Lifetime Imaging Biosensing

Anisotropy Response in Immunoassays

The mcbpy-containing complex, when conjugated to human serum albumin (HSA) and titrated with polyclonal anti-HSA antibody, yields a relative increase in steady-state anisotropy (r/r0) of 79% [1]. This is comparable to the 83% increase observed for the dcbpy conjugate, indicating that the methyl substitution does not impair the probe's ability to report on antigen-antibody binding-induced rotational changes [1]. The maximal frozen-solution anisotropy (r0) for the mcbpy-HSA conjugate is 0.17, which is lower than that of dcbpy-HSA (0.23) but higher than that of the phen-ITC conjugate (0.14) [1].

Fluorescence Anisotropy Immunoassay Protein Hydrodynamics

Sub-Femtomole Protein Quantitation by HPLC-ICPMS

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 enables ultrasensitive, label-based protein quantitation when combined with isotope dilution HPLC-ICPMS. Using this approach, detection limits (3σ) of 1.6 fmol for myoglobin (17 kDa), 3.2 fmol for transferrin (77 kDa), and 7.0 fmol for thyroglobulin (670 kDa) were achieved [1]. The labeling reaction proceeds in a single step under optimized conditions, yielding constant Ru-to-protein ratios across protein sizes and eliminating the need for post-labeling purification [1]. Method accuracy was validated by a 100% ± 3% recovery and a typical precision better than 5% RSD at 100 μg mL⁻¹ [1].

Protein Quantitation ICPMS Isotope Dilution

Ru(bpy)2(mcbpy-O-Su-ester)(PF6)2 Applications


High-Sensitivity Protein Staining for Proteomics

The compound's 80 pg detection limit and superior spot count relative to SYPRO Ruby make it an optimal choice for visualizing complex proteomes, particularly when identifying low-abundance proteins or validating sample preparation for mass spectrometry. The covalent, post-electrophoretic staining protocol avoids lengthy destaining steps and is compatible with downstream MALDI-TOF analysis [1].

ECL and Time-Resolved Fluorescence Probes

The extended fluorescence lifetime of the mcbpy core (up to 682 ns at 2°C) enables effective background rejection in time-gated luminescence assays. Its efficient electrogenerated chemiluminescence (ECL) with tripropylamine co-reactant supports high-sensitivity detection in microfluidic immunoassays and DNA hybridization assays. The pre-activated NHS ester facilitates straightforward covalent attachment to antibodies, oligonucleotides, and microbeads [2].

Trace Protein Contaminant Detection in Biopharma

The femtogram-level sensitivity demonstrated by HPLC-ICPMS with Ru-NHS ester tagging (1.6 fmol for myoglobin) provides a robust method for quantifying residual host cell proteins in biopharmaceutical preparations. The constant labeling ratio and high recovery (100% ± 3%) ensure accurate quantification without the need for protein-specific standards [3].

Fluorescence Anisotropy for Protein Interaction Studies

The quantifiable anisotropy response (r/r0 = 79%) upon antibody binding confirms the utility of mcbpy-based conjugates as rotational probes for studying protein hydrodynamics and biomolecular interactions. The probe's long lifetime (hundreds of nanoseconds) aligns with the rotational correlation times of large proteins and protein complexes, making it suitable for homogeneous assays of high-molecular-weight analytes [4].

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